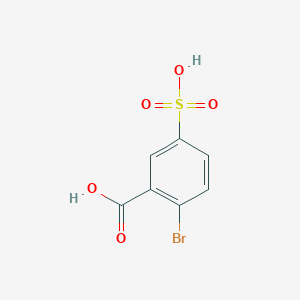

2-Bromo-5-sulfobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrO5S |

|---|---|

Molecular Weight |

281.08 g/mol |

IUPAC Name |

2-bromo-5-sulfobenzoic acid |

InChI |

InChI=1S/C7H5BrO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |

InChI Key |

ONWAGDITKNAKCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Pathways for 2 Bromo 5 Sulfobenzoic Acid

Direct Synthetic Routes to 2-Bromo-5-sulfobenzoic Acid

Direct synthesis, involving the sequential or simultaneous introduction of bromine and a sulfonic acid group onto a benzoic acid backbone, presents significant regiochemical challenges.

The functional groups present on the aromatic ring dictate the position of incoming electrophiles. The carboxyl group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature. Consequently, the electrophilic bromination of benzoic acid with reagents like bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) predominantly yields 3-bromobenzoic acid. youtube.comaskfilo.comaskfilo.com Similarly, the sulfonation of benzoic acid using fuming sulfuric acid (oleum) results in the formation of 3-sulfobenzoic acid. google.com

Achieving the 2-bromo-5-sulfo substitution pattern via a direct route from benzoic acid is therefore synthetically challenging. A direct bromination would place the bromo group at the meta-position (position 3), not the desired ortho-position (position 2). If one were to first sulfonate benzoic acid to get 3-sulfobenzoic acid, a subsequent bromination would be directed by two meta-directing groups. This would further deactivate the ring and make the introduction of a bromine atom at position 2 (ortho to the carboxyl group and ortho to the sulfo group) highly unfavorable. No established direct protocols for this specific transformation are prominently reported in the scientific literature, underscoring these regiochemical hurdles.

While no direct synthesis is established, the optimization of reaction conditions for the halogenation and sulfonation of benzoic acid derivatives is well-documented for related compounds. For instance, the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid is achieved using N-bromosuccinimide (NBS) in a sulfuric acid system. google.compharmacyfreak.com The reaction conditions are controlled to favor mono-bromination and achieve high selectivity.

| Starting Material | Reagents | Catalyst/Solvent | Temperature | Key Outcome |

|---|---|---|---|---|

| 2-chlorobenzoic acid | N-bromosuccinimide (NBS) | Sulfuric acid | 10-50°C | High selectivity for 5-bromo-2-chlorobenzoic acid google.compharmacyfreak.com |

For sulfonation, the concentration of sulfur trioxide (SO₃) in oleum and the reaction temperature are critical parameters that control the extent of the reaction. google.comarchive.org However, applying these optimizations to overcome the inherent directing group effects for a direct synthesis of this compound remains a formidable challenge.

Multi-Step Convergent and Divergent Synthetic Approaches

Given the difficulties of a direct synthesis, multi-step pathways that build the molecule by installing functional groups in a strategic order are the most viable methods.

A plausible synthetic strategy involves starting with a pre-halogenated benzoic acid. For example, a related compound, 2,5-dibromobenzoic acid, can be synthesized from 2-bromobenzoic acid. This transformation is accomplished through electrophilic bromination, where the existing bromine atom directs the incoming electrophile. A patented method describes the bromination of o-halobenzoic acids using N-bromosuccinimide (NBS) in an organic solvent under the action of sulfuric acid to produce 2-halo-5-bromobenzoic acids with yields of 65-66%. nih.gov

| Starting Material | Brominating Agent | Solvent/Acid | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| 2-bromobenzoic acid | N-bromosuccinimide (NBS) | DCM / Sulfuric acid | 25-30°C | 66.4% | 99.0% nih.gov |

From an intermediate like 2,5-dibromobenzoic acid, one could theoretically replace one of the bromine atoms with a sulfonic acid group via nucleophilic aromatic substitution, although this is generally difficult and requires harsh conditions. A more practical approach involves the direct introduction of the sulfonic acid group onto a mono-brominated precursor, as detailed in the following section.

The most logical and strategically sound pathway for synthesizing this compound begins with 2-bromobenzoic acid. In this molecule, the directing effects of the two substituents are synergistic for substitution at position 5.

The bromo group at position 2 is an ortho-, para-director, activating positions 4 and 6, and strongly activating its para position (position 5).

The carboxyl group at position 1 is a meta-director, directing incoming groups to positions 3 and 5.

Both groups, therefore, direct the incoming electrophile (the sulfonating agent) to position 5. This alignment of directing effects makes the sulfonation of 2-bromobenzoic acid a highly regioselective reaction, leading to the desired this compound product. The reaction is typically carried out using fuming sulfuric acid (oleum), which serves as both the solvent and the source of the sulfur trioxide (SO₃) electrophile.

| Starting Material | Sulfonating Agent | Temperature | Product |

|---|---|---|---|

| 2-bromobenzoic acid | Fuming Sulfuric Acid (Oleum) | Controlled, often near room temperature | This compound |

This multi-step approach, which relies on the predictable and cooperative directing effects of the substituents, represents the most efficient and high-yielding pathway to this compound.

Green Chemistry Principles and Sustainable Synthetic Practices

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several sustainable practices can be considered.

Traditional sulfonation reactions often use a large excess of oleum, leading to significant acid waste. Greener approaches focus on using stoichiometric amounts of sulfur trioxide, often as a complex with a Lewis base like dioxane or pyridine (B92270), to moderate its reactivity and minimize waste. Furthermore, developing processes where the sulfuric acid can be recovered and recycled would significantly improve the sustainability of the synthesis.

For bromination steps, replacing stoichiometric Lewis acid catalysts like FeBr₃ with more environmentally benign or recyclable catalysts is a key goal. The use of N-bromosuccinimide (NBS) can be considered a greener alternative to elemental bromine in some contexts, as it can be easier to handle and may lead to fewer byproducts.

A more advanced and sustainable strategy for introducing the sulfonic acid group involves the use of thiourea dioxide as an eco-friendly sulfur dioxide surrogate. This method allows for the synthesis of aryl sulfonic acids from aryl halides under mild, and sometimes transition-metal-free, conditions, representing a significant step forward in green sulfonation chemistry.

Solvent-Free and Aqueous Medium Reactions

Solvent-free reactions represent a significant advancement in environmentally conscious chemistry. By eliminating the solvent, these methods can reduce waste, lower costs, and simplify product purification. Microwave irradiation is a common technique employed in solvent-free synthesis to provide the necessary energy for the reaction to proceed.

Aqueous medium reactions offer another green alternative to traditional organic solvents. Water is an abundant, non-toxic, and non-flammable solvent. However, the low solubility of many organic compounds in water can present challenges, often requiring the use of co-solvents or phase-transfer catalysts.

While general methodologies for solvent-free and aqueous sulfonation of aromatic compounds exist, their specific application to the synthesis of this compound has not been documented in available research.

Catalyst Development for Environmentally Benign Syntheses

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For sulfonation reactions, solid acid catalysts are a promising alternative to traditional homogeneous catalysts like concentrated sulfuric acid, which are corrosive and difficult to separate from the reaction mixture.

Examples of solid acid catalysts that have been explored for various organic transformations include:

Zeolites and Clays: These microporous aluminosilicate minerals can be modified to possess acidic sites and act as shape-selective catalysts.

Sulfonated Resins: Polymers with sulfonic acid groups can serve as effective and easily separable acid catalysts.

Metal Oxides: Certain metal oxides can exhibit acidic properties and catalyze electrophilic aromatic substitutions.

The application of these or other novel catalytic systems for the specific synthesis of this compound remains an area for future research. The development of a catalyst that is highly active, selective for the desired isomer, and reusable would be a significant step towards an environmentally benign synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 5 Sulfobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. msu.edu The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the substituents already present. unizin.org In the case of 2-Bromo-5-sulfobenzoic acid, the benzene ring is substituted with three groups: a bromine atom (-Br), a carboxylic acid group (-COOH), and a sulfonic acid group (-SO3H).

All three substituents are deactivating, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene. unizin.orguci.edu This deactivation occurs because all three groups are electron-withdrawing. The carboxylic and sulfonic acid groups withdraw electron density primarily through resonance and inductive effects, while halogens like bromine withdraw electron density mainly through their inductive effect. uci.edu

The directing effect of these substituents determines the position of any incoming electrophile.

-COOH (Carboxylic Acid): This group is a meta-director. libretexts.org

-SO3H (Sulfonic Acid): This group is also a meta-director. unizin.org

-Br (Bromine): Halogens are an exception to the general trend; they are deactivating yet direct incoming electrophiles to the ortho and para positions. uci.eduyoutube.com

Nucleophilic Aromatic Substitution Pathways Involving the Bromine Atom

While aromatic rings are typically electron-rich and thus react with electrophiles, they can undergo Nucleophilic Aromatic Substitution (SNAr) if they are made sufficiently electron-poor. wikipedia.orgmasterorganicchemistry.com This is achieved by the presence of strong electron-withdrawing groups on the ring. chemistrysteps.com The carboxylic acid and sulfonic acid groups in this compound are strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. For an SNAr reaction to occur efficiently, the electron-withdrawing groups are most effective when positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orgchemistrysteps.com

In this compound, the sulfonic acid group is meta to the bromine, and the carboxylic acid group is ortho. The ortho-positioned carboxylic acid group provides strong activation for the displacement of the bromine atom by a nucleophile.

A well-established method for this transformation on related compounds is the copper-catalyzed amination of 2-bromobenzoic acids. This reaction allows for the formation of N-aryl and N-alkyl anthranilic acid derivatives without the need to protect the carboxylic acid group. nih.govorganic-chemistry.org The process is highly chemo- and regioselective, with the nucleophilic amine selectively displacing the bromine atom adjacent to the carboxylic acid moiety. organic-chemistry.org

| 2-Bromobenzoic Acid Substrate | Amine | Product | Yield (%) |

|---|---|---|---|

| 2-Bromobenzoic acid | Aniline (B41778) | N-Phenylanthranilic acid | 91 |

| 2-Bromobenzoic acid | 1-Aminonaphthalene | N-(1-Naphthyl)anthranilic acid | 97 |

| 2-Bromo-4-fluorobenzoic acid | Aniline | N-Phenyl-4-fluoroanthranilic acid | 94 |

| 2,5-Dibromobenzoic acid | Aniline | N-Phenyl-5-bromoanthranilic acid | 82 |

| 2-Bromobenzoic acid | Cyclohexylamine | N-Cyclohexylanthranilic acid | 91 |

| 2-Bromobenzoic acid | Benzylamine | N-Benzylanthranilic acid | 65 |

Reaction Conditions: A mixture of the 2-bromobenzoic acid derivative, an amine, K2CO3, Cu powder, and Cu2O was heated in 2-ethoxyethanol (B86334) at 130 °C for 24 hours. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing reactions such as esterification and amidation.

Esterification Reactions and Kinetic Studies

The kinetics of the esterification of benzoic acid with various alcohols, often catalyzed by acids like p-toluenesulfonic acid, have been studied. dnu.dp.uaresearchgate.net These studies generally show that the reaction follows first-order kinetics with respect to the carboxylic acid. dnu.dp.ua The activation energies for the forward (esterification) and reverse (hydrolysis) reactions of benzoic acid with 1-butanol (B46404) have been calculated to be 58.40 kJ∙mol⁻¹ and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.ua The presence of electron-withdrawing groups on the benzoic acid ring, such as the bromo and sulfo groups, can influence the reaction rate, though the electronic effects are often complex. Solid acid catalysts, like modified montmorillonite (B579905) clay, have also been shown to be effective for the esterification of various substituted benzoic acids, offering high yields under solvent-free conditions. ijstr.org

Amidation and Peptide Coupling Analogues

The formation of an amide bond by reacting a carboxylic acid with an amine is a crucial transformation, particularly in the synthesis of pharmaceuticals and peptides. luxembourg-bio.com Direct reaction of a carboxylic acid and an amine requires high temperatures; therefore, "coupling reagents" are typically used to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. luxembourg-bio.com

Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). researchgate.net These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. luxembourg-bio.com

| Reagent Class | Examples | General Features |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (Water-soluble) | Widely used; often used with additives like HOBt to suppress side reactions and racemization. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, particularly for sterically hindered couplings. Generate OBt or OAt active esters. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very popular for solid-phase peptide synthesis; fast reaction rates and low racemization. |

In the context of this compound, these reagents would facilitate its reaction with a primary or secondary amine to form the corresponding 2-bromo-5-sulfobenzamide derivative. Greener, one-pot methods that avoid traditional coupling reagents by forming an intermediate thioester have also been developed, which could be applicable. nih.govrsc.org

Reactivity of the Sulfonic Acid Moiety

The sulfonic acid group (-SO3H) is a strong acid that can be converted into several important derivatives, most notably sulfonyl halides.

Formation of Sulfonyl Halides (e.g., 2-Bromo-5-chlorosulfonylbenzoic Acid) and Their Derivatives

Aryl sulfonic acids can be converted to the corresponding aryl sulfonyl chlorides by treatment with chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl2), often with a catalytic amount of dimethylformamide (DMF), or chlorosulfonic acid (ClSO3H). rsc.org The resulting sulfonyl chloride is a valuable synthetic intermediate. For example, 2-Bromo-5-(chlorosulfonyl)benzoic acid is a known compound that serves as a building block in further chemical synthesis. scbt.com

The conversion of sulfonic acids to sulfonyl chlorides can also be achieved under milder, solvent-free conditions using reagents like 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TAPC) with potassium chloride. lookchem.com Another established route to aryl sulfonyl chlorides is the Meerwein reaction, which involves the diazotization of an aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst. acs.org These methods provide pathways to transform the sulfonic acid moiety of this compound into a more reactive sulfonyl chloride group, which can then be reacted with nucleophiles like amines to form sulfonamides or with alcohols to form sulfonate esters.

Limited Research Data Available for this compound Reactivity Profiles

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in detailed research concerning the specific reactivity profiles, mechanistic investigations, and chemo- and regioselectivity of this compound. While general principles of organic chemistry allow for predictions of its behavior, specific experimental data, detailed mechanistic studies, and thorough investigations into its transformations, particularly concerning its sulfonate salts and anhydrides, are not extensively documented in publicly accessible research.

The inherent structure of this compound, featuring a carboxylic acid, a sulfonic acid, and a bromine atom attached to a benzene ring, suggests a rich and complex chemical reactivity. However, specific studies focusing on the selective transformation of its sulfonate salts and the synthesis and subsequent reactions of its anhydride (B1165640) are not readily found in the current body of scientific literature.

Similarly, detailed investigations into the chemo- and regioselectivity of this compound in complex reaction environments are sparse. Understanding how the interplay of the three distinct functional groups—the ortho-bromo substituent, the meta-sulfonic acid group, and the carboxylic acid—directs the outcome of various reactions is crucial for its application in targeted synthesis. For instance, the electronic and steric effects of the bromo and sulfo groups would be expected to significantly influence the reactivity of the carboxylic acid and the aromatic ring itself. However, without specific research findings, any detailed discussion would be speculative.

While general information on related compounds, such as o-sulfobenzoic anhydride, exists, directly extrapolating these findings to the bromo-substituted analogue would not be scientifically rigorous without experimental validation. The presence of the bromine atom can alter the electronic properties and steric environment of the molecule, potentially leading to different reactivity and selectivity.

Due to the lack of specific published research on the transformations of this compound's sulfonate salts and anhydrides, and on its chemo- and regioselectivity, a detailed, evidence-based article on these specific topics cannot be constructed at this time. Further experimental investigation is required to elucidate the specific chemical behaviors outlined in the requested sections.

Derivatization and Advanced Functionalization Strategies Utilizing 2 Bromo 5 Sulfobenzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 2-bromo-5-sulfobenzoic acid is readily converted into a variety of ester and amide derivatives through standard organic transformations. These reactions are fundamental for modifying the compound's solubility, reactivity, and steric properties, or for introducing new functional handles for subsequent reactions.

Esterification is typically achieved via Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be activated. A common method involves conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. For instance, the synthesis of methyl 5-bromo-2,4-difluorobenzoate, a related compound, is efficiently performed by reacting the parent acid with thionyl chloride in methanol (B129727). chemicalbook.com

Amidation follows a similar strategy. The carboxylic acid can be coupled directly with a primary or secondary amine using a dehydrating agent or a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A more common and efficient route involves the initial conversion to the acyl chloride, which then readily reacts with an amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

These derivatizations allow for the introduction of a wide array of R groups, tailoring the molecule for specific applications.

| Derivative Type | General Structure | R Group Examples | Synthetic Method |

| Ester | -CH₃ (Methyl), -CH₂CH₃ (Ethyl), -C(CH₃)₃ (tert-Butyl) | Fischer Esterification or Acyl Chloride Route | |

| Amide | -H, -CH₃ (Methyl), -C₆H₅ (Phenyl), -CH₂C₆H₅ (Benzyl) | Acyl Chloride Route or Peptide Coupling |

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Site

The carbon-bromine bond in this compound serves as a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the modular construction of complex aromatic systems. Palladium-catalyzed reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgyonedalabs.com In the case of this compound, the aryl bromide site can be coupled with various aryl or heteroaryl boronic acids. The reaction is typically catalyzed by a palladium(0) complex and requires a base, such as sodium carbonate or potassium phosphate, to facilitate the transmetalation step in the catalytic cycle. libretexts.org This methodology is highly valued for its tolerance of a wide range of functional groups, including the carboxylic and sulfonic acid moieties present on the substrate. rsc.org

The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

| Aryl Boronic Acid Partner | Resulting Biaryl Product Structure |

| Phenylboronic acid | |

| 4-Methoxyphenylboronic acid | |

| 3-Pyridinylboronic acid |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings further expand the synthetic utility of the aryl bromide group for C-C bond formation. wikipedia.orgwikipedia.orgwikipedia.org

Heck Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov The reaction proceeds via oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org It is a valuable tool for synthesizing stilbenes, cinnamates, and related conjugated systems.

Sonogashira Reaction: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base. organic-chemistry.org The Sonogashira coupling is the premier method for synthesizing arylalkynes.

Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org While highly effective and tolerant of many functional groups, the toxicity of the organotin reagents and byproducts has led to a preference for other methods like the Suzuki-Miyaura coupling in many applications. organic-chemistry.org

| Reaction Name | Coupling Partner | Product Type | Key Catalysts |

| Heck | Alkene (e.g., Styrene) | Substituted Alkene | Pd(OAc)₂, Pd/C |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Arylalkyne | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt |

| Stille | Organostannane (e.g., Vinyltributyltin) | Aryl-Vinyl, Biaryl | Pd complex (e.g., Pd(PPh₃)₄) |

The formation of a carbon-nitrogen bond at the aryl bromide position can be achieved through transition metal-catalyzed amination reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for coupling aryl halides with a wide range of primary and secondary amines. researchgate.net The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Alternatively, copper-catalyzed amination, sometimes referred to as the Ullmann condensation, can be employed. Modern protocols for copper-catalyzed N-arylation often proceed under milder conditions than traditional Ullmann reactions and show excellent functional group tolerance. Studies on the amination of 2-bromobenzoic acids have demonstrated high chemo- and regioselectivity, where the amination occurs specifically at the bromide position without requiring protection of the carboxylic acid group. nih.gov These reactions provide a direct route to N-aryl anthranilic acid derivatives, which are important substructures in medicinal chemistry.

Development of Sulfonic Acid-Containing Heterocyclic Compounds

The multiple reactive sites on this compound make it an excellent starting material for the synthesis of complex heterocyclic compounds that retain the water-solubilizing sulfonic acid group. The synthesis can be designed through several strategies:

Intramolecular Cyclization: The carboxylic acid can react with a nucleophile introduced at the ortho (2-position) via a cross-coupling reaction. For example, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization, could lead to the formation of a benzofuran (B130515) ring system. Similarly, an amination reaction followed by cyclization with the carboxylic acid group can produce benzoxazinones.

Reaction with Bifunctional Reagents: The existing functional groups can react with molecules containing two reactive sites to build a new ring. For instance, the carboxylic acid and the ortho-bromo group can participate in reactions to form fused heterocyclic systems.

Post-Coupling Cyclization: Products from the various cross-coupling reactions can be designed to undergo a subsequent cyclization step. For example, coupling with a suitably substituted partner in a Suzuki or Heck reaction can introduce a group that then cyclizes onto the aromatic ring or with one of the existing functional groups.

The synthesis of various benzofuran-based heterocycles often starts from bromo-substituted precursors, highlighting the utility of the C-Br bond in constructing fused ring systems. sciepub.com The methyl ester of 2-bromo-5-chlorobenzoic acid, a close analogue, has been noted for its use in cyclization reactions to generate heterocycles. biosynth.com

| Heterocycle Class | Potential Synthetic Strategy | Resulting Core Structure |

| Benzoxazinone | C-N coupling at the C-Br position, followed by intramolecular amide formation with the carboxylic acid. | |

| Benzofuran | Sonogashira coupling at the C-Br position, followed by intramolecular cyclization. | |

| Thiophen-fused systems | Coupling with a sulfur-containing reagent followed by cyclization. |

Supramolecular Synthons and Building Blocks from this compound

In the field of crystal engineering and supramolecular chemistry, a "supramolecular synthon" refers to a structural unit within a molecule that is responsible for forming specific and reliable non-covalent interactions. This compound is an exemplary supramolecular building block because its three distinct functional groups can engage in a variety of directional intermolecular interactions, guiding the self-assembly of molecules into highly ordered, multi-dimensional architectures like coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The functional groups contribute to supramolecular assembly in several ways:

Carboxylic and Sulfonic Acid Groups: These are strong hydrogen bond donors. Upon deprotonation to carboxylate and sulfonate anions, they become excellent multidentate ligands for coordinating with metal ions. This coordination is the fundamental interaction for the construction of MOFs, where metal ions or clusters act as nodes and the organic molecules act as linkers. mdpi.comresearchgate.net

Bromine Atom: The bromine atom can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site (e.g., an oxygen or nitrogen atom). This interaction provides an additional tool for controlling the packing of molecules in the solid state.

The interplay of hydrogen bonding, metal coordination, and halogen bonding allows this compound to act as a versatile synthon, enabling the rational design of crystalline materials with tailored structures and properties, such as porosity for gas storage or catalytic activity.

| Functional Group | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor/Acceptor) | Forms dimers, chains, and sheets. |

| Carboxylate (-COO⁻) | Metal Coordination, Hydrogen Bonding (Acceptor) | Acts as a linker to metal nodes in MOFs. |

| Sulfonic Acid (-SO₃H) | Hydrogen Bonding (Donor/Acceptor) | Forms robust hydrogen-bonded networks. |

| Sulfonate (-SO₃⁻) | Metal Coordination, Hydrogen Bonding (Acceptor) | Acts as a multidentate linker in MOFs. |

| Bromine (-Br) | Halogen Bonding (Donor) | Provides directional control over crystal packing. |

Coordination Chemistry and Metal Complexes of 2 Bromo 5 Sulfobenzoic Acid

2-Bromo-5-sulfobenzoic Acid as a Multi-Dentate Ligand System

Comprehensive searches of available scientific literature did not yield specific studies detailing the role of this compound as a multi-dentate ligand system in coordination chemistry. While the molecular structure of this compound, featuring both a carboxyl group and a sulfonate group, suggests its potential to act as a multi-dentate ligand, there is a notable absence of published research exploring its coordination behavior with metal ions. The foundational principles of coordination chemistry allow for theoretical postulation of its binding modes; however, experimental evidence is not present in the accessible literature.

Monodentate, Bidentate, and Polydentate Coordination Modes through Carboxyl and Sulfonate Groups

The carboxyl and sulfonate functional groups are well-known coordinating moieties in ligand design. Theoretically, this compound could coordinate to a metal center in several ways:

Monodentate coordination: Involving either one of the oxygen atoms of the carboxylate group or one of the oxygen atoms of the sulfonate group.

Bidentate chelation: Through both oxygen atoms of the carboxylate group, forming a stable chelate ring. The sulfonate group could also potentially engage in bidentate coordination, although this is less common than for carboxylates.

Bridging coordination: The ligand could bridge two metal centers, with one functional group coordinating to each metal ion.

Polydentate coordination: Involving simultaneous coordination of both the carboxylate and sulfonate groups to the same or different metal centers.

Despite these theoretical possibilities, a review of scientific databases reveals no specific examples or detailed studies of these coordination modes for this compound.

Structural Design Principles for Ligand-Metal Interactions

The design of metal-ligand interactions is governed by several key principles, including the Hard and Soft Acids and Bases (HSAB) theory, the chelate effect, and steric considerations. The oxygen donor atoms of both the carboxylate and sulfonate groups are considered hard bases, suggesting they would form stronger bonds with hard acid metal ions such as Cr(III), Fe(III), Co(III), and lanthanides. The geometry of the ligand, with the ortho-bromo and meta-sulfo substituents on the benzoic acid backbone, would also impose specific steric constraints that could influence the resulting coordination geometry. However, without experimental data from crystallographic or spectroscopic studies on complexes of this compound, any discussion of the application of these principles remains speculative.

Synthesis and Characterization of Transition Metal Complexes with 2-Bromo-5-sulfobenzoate

There is a significant lack of published research detailing the synthesis and characterization of transition metal complexes specifically involving the 2-bromo-5-sulfobenzoate ligand. Standard synthetic methodologies for the formation of metal-carboxylate and metal-sulfonate complexes, such as the reaction of a metal salt with the deprotonated ligand in a suitable solvent, could theoretically be applied. Characterization would typically involve techniques like single-crystal X-ray diffraction, infrared spectroscopy (to observe shifts in the C=O and S=O stretching frequencies upon coordination), and elemental analysis. However, no such experimental data for transition metal complexes of this compound are available in the current scientific literature.

Lanthanide Coordination Compounds and Their Unique Electronic Properties

Similarly, the field of lanthanide coordination chemistry appears to have not yet explored the use of this compound as a ligand. Lanthanide ions, being hard Lewis acids, would be expected to coordinate effectively with the hard oxygen donor atoms of the carboxylate and sulfonate groups. Such complexes could potentially exhibit interesting photoluminescent properties, a hallmark of many lanthanide coordination compounds, arising from the "antenna effect" where the organic ligand absorbs light and transfers the energy to the lanthanide ion. Nevertheless, the synthesis, structure, and electronic properties of lanthanide complexes with 2-bromo-5-sulfobenzoate have not been reported in the accessible scientific literature.

Spectroscopic and Crystallographic Investigations of Complex Geometries

A thorough search of crystallographic databases (such as the Cambridge Structural Database) and spectroscopic literature reveals no entries for metal complexes of this compound. Consequently, there is no experimental data to report on the complex geometries that might be formed. Spectroscopic investigations, including infrared, UV-Vis, and NMR spectroscopy, alongside single-crystal X-ray crystallography, are essential tools for elucidating the coordination environment of a metal ion and the precise geometry of a complex. The absence of such data for 2-bromo-5-sulfobenzoate complexes means that their structural and electronic properties remain uncharacterized.

Supramolecular Chemistry and Crystal Engineering with 2 Bromo 5 Sulfobenzoic Acid

Self-Assembly Mechanisms Driven by Hydrogen Bonding and Ionic Interactions

The self-assembly of 2-Bromo-5-sulfobenzoic acid in the solid state is primarily governed by a hierarchy of robust intermolecular interactions, particularly hydrogen bonding and ionic interactions. The carboxylic acid and sulfonic acid moieties are excellent hydrogen bond donors and acceptors, directing the formation of predictable and stable structural motifs known as supramolecular synthons.

The carboxylic acid group typically forms strong O−H···O hydrogen bonds, leading to the creation of centrosymmetric cyclic dimers. This R²₂(8) ring motif is a classic and highly resilient synthon in the crystal engineering of carboxylic acids. In analogous structures, such as 2-bromobenzoic acid, these hydrogen-bonded dimers act as fundamental building blocks for the extended crystal lattice researchgate.net.

The sulfonic acid group introduces further possibilities for hydrogen bonding. With its three oxygen atoms, it can engage in multiple hydrogen bonds, acting as both a donor (from the acidic proton) and an acceptor. This can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Table 1: Potential Supramolecular Synthons involving this compound

| Interacting Groups | Synthon Type | Description |

|---|---|---|

| Carboxylic Acid – Carboxylic Acid | Hydrogen Bonding (O−H···O) | Formation of classic R²₂(8) cyclic dimers. |

| Sulfonic Acid – Sulfonic Acid | Hydrogen Bonding (S−O−H···O=S) | Formation of chains or sheets. |

| Carboxylic Acid – Sulfonic Acid | Hydrogen Bonding (O−H···O=S) | Hetero-synthons linking different functional groups. |

| Carboxylate/Sulfonate – Cation | Ionic Interaction | Strong, non-directional electrostatic attraction in salts or coordination complexes. |

Role of π-π Stacking and Halogen Bonding in Crystal Packing

While hydrogen bonding and ionic interactions often dictate the primary structural motifs, weaker interactions such as π-π stacking and halogen bonding play a significant role in the finer details of crystal packing, influencing the dimensionality and stability of the final architecture.

The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or another halogen atom. In the solid state, Br···O, Br···N, or Br···Br contacts can act as directional and specific interactions to guide the assembly of molecules. Depending on the geometry, halogen-halogen interactions are classified as either type-I (symmetrical) or type-II (bent), with the latter being a true halogen bond. These interactions, though weaker than hydrogen bonds, are highly directional and can be a powerful tool in crystal engineering for the precise control of molecular orientation in the solid state. The interplay of these weaker forces with the stronger hydrogen and ionic bonds allows for a high degree of control over the final supramolecular structure.

Fabrication of Supramolecular Architectures and Coordination Polymers

This compound is an exemplary building block, or "linker," for the construction of coordination polymers and metal-organic frameworks (MOFs). Its multiple functional groups can coordinate to metal ions in various ways, leading to a diverse range of network dimensionalities and topologies.

The carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. The sulfonate group is also a versatile coordinating agent. This multi-functionality allows the ligand to bridge multiple metal centers, forming extended structures that can be one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. The selection of the metal ion (with its preferred coordination geometry) and the reaction conditions (e.g., temperature, solvent) can be used to direct the assembly towards a desired architecture.

Furthermore, the bromine atom can serve as a site for post-synthetic modification, or its steric and electronic influence can help direct the framework's topology. Often, ancillary ligands, such as nitrogen-donating dipyridyl-type molecules, are used in conjunction with the primary linker to satisfy the coordination sphere of the metal ions and to add further control over the final structure. This mixed-linker approach can generate frameworks with greater complexity, larger pores, and specific chemical environments within the pores. The synthesis of these materials is typically achieved under solvothermal conditions, where the components are heated in a sealed vessel, allowing for the slow crystallization of the final product.

Table 2: Coordination Modes of this compound Functional Groups

| Functional Group | Potential Coordination Modes | Resulting Structural Motif |

|---|---|---|

| Carboxylate (-COO⁻) | Monodentate, Bidentate (Chelating), Bidentate (Bridging) | Connects one or two metal centers. |

| Sulfonate (-SO₃⁻) | Monodentate, Bidentate (Bridging) | Connects one or two metal centers. |

Design of Functional Materials Based on Supramolecular Interactions

The rational design of supramolecular assemblies and coordination polymers using this compound opens pathways to new functional materials with applications in various fields. The properties of these materials are intrinsically linked to their precisely engineered structures.

A key area of interest is the development of materials for proton conduction. Metal-organic frameworks containing sulfonic acid groups are excellent candidates for proton-exchange membranes in fuel cells. The acidic protons on the sulfonate groups, along with guest water molecules within the pores of the framework, can form extensive hydrogen-bonding networks that facilitate efficient proton transport. MOFs constructed with linkers bearing dangling sulfonate groups have shown remarkably enhanced proton conductivity atlasofscience.org. By incorporating this compound into a MOF structure, it is possible to create ordered, crystalline materials with high densities of proton-donating sites, potentially leading to high proton conductivity, especially under humid conditions nih.govrsc.orgfaiusrd.comnih.gov.

Additionally, the pores within MOFs built from this linker can be tailored for applications in catalysis. The Brønsted acidity of the sulfonate groups can be utilized for acid-catalyzed chemical transformations. The framework can act as a heterogeneous catalyst, offering advantages in terms of catalyst separation and reusability. The specific chemical environment within the pores, influenced by the bromo- and sulfonate-functionalized aromatic rings, can also be exploited for selective gas storage and separation or for sensing applications. The ability to tune the structure at the molecular level through crystal engineering allows for the optimization of these materials for specific functional targets.

Catalytic Applications and Organocatalysis Mediated by 2 Bromo 5 Sulfobenzoic Acid Derivatives

Brønsted Acid Catalysis in Organic Transformations by Sulfobenzoic Acids

Sulfobenzoic acids are effective Brønsted acid catalysts due to the strong proton-donating ability of the sulfonic acid group. Unlike carboxylic acids, sulfonic acids are strong acids, comparable in acidity to sulfuric acid, which allows them to protonate a wide range of substrates and accelerate various organic transformations. Chiral Brønsted acids, in particular, play a crucial role in stereoselective synthesis. nih.gov The development of chiral sulfonic acids has expanded the spectrum of available Brønsted acid catalysts, which are instrumental in creating specific chiral environments for asymmetric reactions. nih.gov

The catalytic activity of these acids stems from their ability to activate electrophiles by protonation, thereby facilitating nucleophilic attack. This general mechanism is applicable to a wide array of reactions, including esterifications, acetalizations, and Friedel-Crafts reactions. The sulfobenzoic acid framework allows for the modulation of acidity and steric hindrance around the catalytic site by introducing different substituents on the aromatic ring. For instance, the presence of the electron-withdrawing bromo group in 2-bromo-5-sulfobenzoic acid can influence the pKa of the sulfonic acid group, thereby tuning its catalytic activity.

Research into axially chiral sulfonic acids has demonstrated their potential in asymmetric catalysis. These catalysts are synthesized from readily available materials and can be resolved to provide both enantiomers, making them highly valuable for producing enantiomerically pure compounds. nih.gov The principles established with these catalysts can be extrapolated to derivatives of this compound, suggesting its potential as a precursor for new chiral Brønsted acid catalysts.

Role in Multi-Component Reactions and Heterogeneous Catalysis

Multi-Component Reactions (MCRs):

Aryl sulfonic acids have proven to be efficient catalysts for multi-component reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. academie-sciences.fr For example, p-sulfonic acid calix rsc.orgarene has been successfully employed as a reusable organocatalyst in the solvent-free synthesis of 2-arylpyridines. academie-sciences.frufv.br This highlights the potential of using sulfobenzoic acid derivatives as catalysts in similar transformations. The acidic nature of the sulfonic acid group facilitates key steps in MCRs, such as the formation of iminium ions or the activation of carbonyl groups. While specific use of this compound in MCRs is not extensively documented, its structural similarity to other effective aryl sulfonic acid catalysts suggests its viability in this area.

Table 1: Examples of Multi-Component Reactions Catalyzed by Aryl Sulfonic Acids

| Catalyst | Reaction Type | Reactants | Product | Yield (%) | Reference |

| p-Sulfonic acid calix rsc.orgarene | Hantzsch Reaction followed by Oxidation | Aromatic aldehydes, Ethyl acetoacetate, Ammonium acetate | 2-Arylpyridines | 92-96 | academie-sciences.fr |

| Sulfonic acid-functionalized ionic liquids | Biginelli Reaction | Aromatic aldehydes, Urea, Ethyl acetoacetate | Dihydropyrimidinones | 80-95 | scielo.br |

| Sulfonic acid-functionalized ionic liquids | Synthesis of 2-pyrrolidinones | Aromatic aldehydes, Anilines, Pyruvic acid | Trisubstituted pyrrol-2-ones | 78-83 | scielo.br |

Heterogeneous Catalysis:

The development of solid acid catalysts is crucial for sustainable chemical processes, as they can be easily separated from the reaction mixture and reused. Sulfonic acid groups can be incorporated into solid supports to create effective heterogeneous catalysts. starbons.com Nanoporous polymer resins functionalized with sulfonic acid groups have demonstrated high catalytic activity and molecular-size selectivity in reactions such as esterification. rsc.org These materials offer a significant advantage over amorphous sulfonic acid resins due to their defined pore structures. rsc.org

Derivatives of this compound could be used to develop novel heterogeneous catalysts. The carboxylic acid group provides a handle for grafting the molecule onto a solid support, such as silica (B1680970) or a polymer backbone, while the sulfonic acid group acts as the catalytic site. The bromo-substituent could be used for further post-synthetic modifications of the catalyst.

Mechanistic Pathways of Catalytic Cycles

The fundamental mechanism of Brønsted acid catalysis by sulfobenzoic acids involves the protonation of a substrate to form a more reactive intermediate. In a typical catalytic cycle, the sulfonic acid protonates an electrophile, which then reacts with a nucleophile. Following the reaction, the catalyst is regenerated by deprotonation.

General Catalytic Cycle:

Protonation: The sulfonic acid (Ar-SO₃H) donates a proton to the substrate (e.g., a carbonyl compound), increasing its electrophilicity. R₂C=O + Ar-SO₃H ⇌ [R₂C=OH]⁺ + Ar-SO₃⁻

Nucleophilic Attack: A nucleophile (Nu-H) attacks the activated electrophile. [R₂C=OH]⁺ + Nu-H → [R₂C(OH)(NuH)]⁺

Deprotonation/Catalyst Regeneration: The intermediate product is deprotonated, often by the conjugate base of the catalyst (Ar-SO₃⁻), to yield the final product and regenerate the catalyst. [R₂C(OH)(NuH)]⁺ + Ar-SO₃⁻ → R₂C(OH)Nu + Ar-SO₃H

In cooperative catalysis, a Brønsted acid can work in conjunction with other catalytic species, such as N-heterocyclic carbenes (NHCs), to enable novel transformations. beilstein-journals.org In such systems, the Brønsted acid can activate an electrophile (e.g., an imine), while the NHC generates a nucleophilic intermediate, leading to a highly efficient and stereoselective reaction. beilstein-journals.org The bifunctional nature of this compound (with both sulfonic and carboxylic acid groups) could potentially be exploited in such cooperative catalytic systems.

Development of Novel Organocatalysts and Ligands

The structural framework of this compound is an excellent starting point for the synthesis of new organocatalysts and ligands. The three functional groups offer sites for diverse chemical modifications.

Sulfonic Acid Group: This group is the primary source of Brønsted acidity and is central to its catalytic function. Its acidity can be fine-tuned by modifications elsewhere on the ring.

Bromo Group: The bromine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups. This is particularly useful for building complex chiral ligands or catalysts. For instance, coupling with chiral amines or phosphines could lead to novel bifunctional catalysts.

Carboxylic Acid Group: This group can be converted into amides, esters, or other functionalities. Amide coupling with chiral amines or amino alcohols is a common strategy for creating chiral ligands and organocatalysts.

The synthesis of axially chiral sulfonic acids from various aromatic precursors highlights a promising avenue for derivatives of this compound. nih.gov By introducing bulky groups via substitution of the bromine atom and forming an amide from the carboxylic acid, it may be possible to create atropisomeric catalysts with unique stereochemical properties.

Table 2: Potential Synthetic Modifications of this compound for Catalyst Development

| Functional Group | Reaction Type | Potential Outcome |

| Bromo Group | Suzuki Coupling | Introduction of aryl or vinyl groups to create steric bulk or additional functional sites. |

| Bromo Group | Buchwald-Hartwig Amination | Formation of C-N bonds to attach chiral amines. |

| Carboxylic Acid | Amide Coupling | Linkage to chiral auxiliaries, amino acids, or other catalytic moieties. |

| Carboxylic Acid | Esterification | Formation of esters that can act as ligands or be further modified. |

Applications in Advanced Materials Science

Functionalization of Polymeric and Macromolecular Systems with Sulfobenzoic Acid Moieties

The incorporation of sulfobenzoic acid moieties, such as those derived from 2-Bromo-5-sulfobenzoic acid, into polymeric and macromolecular systems offers a powerful strategy for tuning their physicochemical properties. The sulfonic acid group is highly polar and acidic, which can significantly enhance the hydrophilicity, ion-exchange capacity, and proton conductivity of polymers. mdpi.comorientjchem.org

One approach to functionalization is the use of this compound as a monomer in polymerization reactions. The carboxylic acid group can readily participate in condensation polymerizations to form polyesters or polyamides. The resulting polymers would possess pendant sulfonic acid and bromo groups along the polymer backbone. The bromine atom provides a reactive site for post-polymerization modification, such as cross-linking or the introduction of other functional groups through nucleophilic substitution or coupling reactions.

Alternatively, this compound can be grafted onto existing polymers. This "post-sulfonation" approach allows for the modification of well-established commodity or specialty polymers, imparting new functionalities without altering the main polymer chain. researchgate.net The reactivity of the bromine atom could be exploited for grafting the molecule onto a pre-formed polymer, followed by leveraging the properties of the sulfonic and carboxylic acid groups.

The introduction of sulfonic acid groups into polymers is a well-established method for preparing proton-exchange membranes for fuel cells. researchgate.netnih.gov Sulfonated aromatic polymers are sought after as alternatives to perfluorinated materials due to their potentially lower cost and reduced methanol (B129727) crossover in direct methanol fuel cells. researchgate.net The presence of the sulfonic acid group in polymers derived from or functionalized with this compound could lead to materials with high proton conductivity.

Furthermore, the hydrophilic nature of the sulfonic acid group can be utilized to create amphiphilic block copolymers, which can self-assemble into various nanostructures in solution, such as micelles and vesicles. These structures have potential applications in drug delivery, nanotechnology, and as templates for the synthesis of other nanomaterials.

| Functionalization Method | Description | Potential Polymer Architectures | Key Modified Properties | Potential Applications |

|---|---|---|---|---|

| Monomer in Polycondensation | Use of this compound as a monomer in the synthesis of polymers like polyesters or polyamides. | Linear or branched polymers with pendant sulfonic acid and bromo groups. | Increased hydrophilicity, ion-exchange capacity, proton conductivity, sites for post-polymerization modification. | Proton-exchange membranes, functional engineering plastics. |

| Grafting onto Polymers | Covalent attachment of this compound to the backbone of existing polymers. | Polymer chains with grafted sulfobenzoic acid moieties. | Surface modification, introduction of specific functionalities without altering the bulk polymer. | Modified polymer surfaces, compatibilizers for polymer blends. |

| Initiator for Polymerization | Potential use of a derivative of this compound to initiate polymerization, leading to polymers with a terminal sulfobenzoic acid group. | Polymers with end-functionalization. | Control over polymer architecture, formation of block copolymers. | Surfactants, building blocks for more complex macromolecules. |

Integration into Composite Materials and Nanostructured Systems

This compound is a promising candidate for the construction of highly ordered, functional materials such as metal-organic frameworks (MOFs) and other coordination polymers. MOFs are crystalline materials formed by the coordination of metal ions or clusters with organic ligands, resulting in porous structures with high surface areas. alfa-chemistry.com The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF.

The bifunctional nature of this compound, with its carboxylic and sulfonic acid groups, allows it to act as a versatile linker in MOF synthesis. Both the carboxylate and sulfonate groups can coordinate to metal centers, leading to the formation of robust and potentially complex network structures. The presence of two different coordinating groups can also lead to the formation of heterofunctional MOFs with unique properties. The bromine atom can serve as a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities within the pores.

Sulfonate-based MOFs have been shown to exhibit high thermal and chemical stability. alfa-chemistry.com The incorporation of sulfonic acid groups into the MOF structure can impart strong Brønsted acidity, making these materials promising candidates for heterogeneous catalysis. researchgate.net For example, they can be used as solid acid catalysts in reactions such as esterification, hydration, and cracking. The polarity introduced by the sulfonate groups can also enhance the selective adsorption of polar molecules, which is beneficial for gas separation and purification applications. acs.org

Furthermore, the integration of this compound into composite materials can enhance their performance. For instance, its incorporation into polymer matrices can improve the thermal stability and mechanical properties of the resulting composites. The sulfonic acid groups can promote adhesion between the organic and inorganic components in hybrid materials.

Fabrication of Optoelectronic and Responsive Materials

The electronic properties of this compound, arising from its substituted aromatic system, suggest its potential utility in the fabrication of optoelectronic and responsive materials. The benzene (B151609) ring, functionalized with both electron-withdrawing (sulfonic and carboxylic acid) and a potentially tunable (bromo) group, can be a component of chromophores and luminophores.

In the context of optoelectronic materials, organic compounds with donor-acceptor architectures are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com While this compound itself does not possess a classic donor-acceptor structure, it can serve as a precursor for the synthesis of such molecules. The bromine atom can be readily converted to other functional groups through cross-coupling reactions, allowing for the attachment of electron-donating or electron-accepting moieties. The sulfonic acid group can be used to control the solubility and processing of these materials, as well as to influence their energy levels.

The presence of the sulfonic acid group also opens up the possibility of creating responsive materials. Polymers containing sulfonic acid moieties can exhibit stimuli-responsive behavior, such as changes in swelling, conformation, or optical properties in response to changes in pH, ionic strength, or temperature. rsc.org For example, hydrogels containing sulfobenzoic acid units could be designed to swell or shrink in response to specific chemical or physical stimuli, making them suitable for applications in sensors, actuators, and controlled release systems.

The combination of the bromine atom and the acidic protons of the sulfonic and carboxylic acid groups could also be exploited to create materials that are responsive to specific ions. The coordination of metal ions to the acidic groups could lead to changes in the material's optical or electronic properties, forming the basis for chemical sensors.

Role in Surface Chemistry and Coating Technologies

The functional groups of this compound make it a valuable tool for modifying the surface properties of various substrates and for the formulation of functional coatings. The sulfonic acid group, being strongly hydrophilic, can be used to increase the wettability and surface energy of hydrophobic materials.

One application is in the surface modification of polymers. Grafting this compound onto a polymer surface can render it more hydrophilic, which can improve its biocompatibility, anti-fouling properties, and adhesion to other materials. nih.gov This is particularly relevant for materials used in biomedical devices, membranes for water purification, and as substrates for cell culture. The modification can be achieved through various techniques, including plasma treatment, chemical grafting, and layer-by-layer assembly.

In the field of coating technologies, this compound can be used as an additive to improve the properties of paints, inks, and other coatings. Its ability to interact with pigments and binders can enhance their dispersion and stability. The sulfonic acid groups can also improve the adhesion of coatings to metal and other polar substrates.

Furthermore, the bromine atom on the aromatic ring can be utilized to impart flame retardant properties to coatings. Brominated compounds are well-known flame retardants, and incorporating this compound into a coating formulation could enhance its fire resistance.

The self-assembly of molecules on surfaces is another area where this compound could play a role. The combination of its aromatic ring and polar functional groups could allow it to form well-ordered monolayers on various substrates, which could be used to create surfaces with specific chemical and physical properties.

| Application Area | Role of this compound | Resulting Surface/Coating Properties | Examples |

|---|---|---|---|

| Surface Hydrophilization | Grafting or adsorption onto hydrophobic surfaces. | Increased wettability, improved biocompatibility, anti-fouling. | Modification of polymer membranes, biomedical implants. |

| Adhesion Promotion | Incorporation into coating formulations. | Enhanced adhesion to polar substrates like metals and glass. | Primers, functional coatings for industrial applications. |

| Flame Retardant Coatings | Use as a reactive or additive flame retardant. | Improved fire resistance of the coated material. | Intumescent coatings, fire-protective paints. |

| Dispersing Agent | Additive in pigment and filler dispersions. | Improved stability and homogeneity of dispersions. | Inks, paints, and composite materials. |

Advanced Spectroscopic and Structural Characterization Studies of 2 Bromo 5 Sulfobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-bromo-5-sulfobenzoic acid in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for unambiguous structural confirmation and insights into the electronic effects of the substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The three aromatic protons will appear as distinct signals, with their chemical shifts and coupling constants being influenced by the electron-withdrawing nature of the bromine, sulfonic acid, and carboxylic acid groups. The acidic protons of the carboxyl and sulfonic acid groups are also observable, though their chemical shifts can be highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, these acidic protons are more likely to be observed as broad singlets.

The expected splitting pattern for the aromatic protons would arise from their coupling relationships. The proton at C6 (ortho to the sulfonic acid group) would likely appear as a doublet, coupled to the proton at C4. The proton at C4 (ortho to the sulfonic acid and meta to the bromine) would be expected to be a doublet of doublets, coupled to the protons at C3 and C6. The proton at C3 (ortho to the bromine and meta to the sulfonic acid) would likely appear as a doublet, coupled to the proton at C4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, unless symmetry or coincidental overlap occurs. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom attached to the bromine (C2) will experience a deshielding effect, while the carbons bearing the carboxylic acid (C1) and sulfonic acid (C5) groups will also be significantly downfield. The carboxyl carbon itself will appear at a characteristic downfield shift.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar substituted benzoic acids.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | d | J ≈ 2.0 |

| H-4 | 7.8 - 8.0 | dd | J ≈ 8.5, 2.0 |

| H-6 | 7.6 - 7.8 | d | J ≈ 8.5 |

| -COOH | 12.0 - 13.5 | br s | - |

| -SO₃H | 10.0 - 12.0 | br s | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-1 | 132 - 135 |

| C-2 | 120 - 125 |

| C-3 | 135 - 138 |

| C-4 | 128 - 132 |

| C-5 | 140 - 145 |

| C-6 | 125 - 128 |

Note: Predicted values are based on empirical data for substituted benzoic acids and may vary with solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carboxylic acid and sulfonic acid groups. A very broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid will likely appear as a strong, sharp band around 1700 cm⁻¹. The sulfonic acid group will exhibit characteristic S=O stretching vibrations, typically seen as strong bands in the 1350-1340 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric) regions. The S-O stretching vibration is expected around 650 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will produce bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric S=O stretching of the sulfonic acid group is also expected to be Raman active. The C-Br stretching vibration, which may be weak in the FT-IR spectrum, could be more readily observed in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Weak | Broad, Strong |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium |

| C=O stretch (Carboxylic acid) | 1710-1680 | 1710-1680 | Strong |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| S=O asymmetric stretch | 1350-1340 | Weak | Strong |

| S=O symmetric stretch | 1170-1150 | 1170-1150 | Strong |

| C-O stretch (Carboxylic acid) | 1320-1210 | Weak | Strong |

| O-H bend (Carboxylic acid) | 1440-1395 | Weak | Medium |

| S-O stretch | 700-600 | 700-600 | Strong |

| C-Br stretch | 600-500 | 600-500 | Medium |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the accurate molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

Accurate Mass Determination

High-resolution mass spectrometry (HRMS) can provide a very precise measurement of the molecular ion's mass, which can be used to confirm the elemental composition of the compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M+2 peak of nearly equal intensity to the molecular ion peak (M), which is a clear indicator of a monobrominated compound.

Fragmentation Pathways

Under electron ionization (EI), the molecular ion of this compound is expected to undergo fragmentation through several characteristic pathways. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and carbon monoxide (-CO) from the acylium ion. The sulfonic acid group can be lost as a sulfonyl radical (-SO₂H, M-81) or sulfur trioxide (-SO₃, M-80). The bromine atom can also be lost as a radical (-Br, M-79/81).

The following table outlines the predicted major fragments for this compound in a mass spectrum.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 280/282 | [C₇H₅BrO₅S]⁺ | - |

| 263/265 | [C₇H₄BrO₄S]⁺ | OH |

| 235/237 | [C₆H₄BrO₃S]⁺ | COOH |

| 201/203 | [C₇H₅BrO₂]⁺ | SO₃ |

| 199/201 | [C₇H₄BrO₅S]⁺ | H |

| 121 | [C₇H₅O₂]⁺ | Br, SO₃ |

| 77 | [C₆H₅]⁺ | COOH, Br, SO₃ |

Single Crystal and Powder X-ray Diffraction (XRD) for Precise Structural Determination

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in the crystalline state of this compound.

Single Crystal X-ray Diffraction (SC-XRD)

If suitable single crystals of this compound can be grown, SC-XRD can provide a precise determination of its molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the carboxylic acid and sulfonic acid groups, as well as potential halogen bonding involving the bromine atom. The formation of hydrogen-bonded dimers through the carboxylic acid groups is a common feature in the crystal structures of benzoic acid derivatives.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a valuable technique for the characterization of polycrystalline samples of this compound. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline phase, which can be used for phase identification and purity assessment. PXRD data can also be used to determine the unit cell parameters of the crystal lattice. While a full structure solution from powder data is more challenging than from single-crystal data, it is often possible, especially with the aid of computational modeling.

While a crystal structure for this compound is not publicly available, a study on the related compound, 2-bromo-5-isopropoxybenzoic acid, reveals the formation of hydrogen-bonded dimers in the solid state. A similar arrangement would be expected for this compound, with additional hydrogen bonding interactions involving the sulfonic acid group.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The full symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, halogen bonds, and π-π stacking interactions. |

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanoscale Characterization

While not as commonly used as spectroscopic and diffraction methods for the primary structural elucidation of small organic molecules, electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide valuable information about the morphology and nanoscale features of crystalline this compound.

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for visualizing the surface morphology of solid materials. For this compound, SEM analysis of the crystalline powder would reveal the size, shape, and surface features of the individual crystals. This can provide insights into the crystallization process and the physical properties of the bulk material. For instance, the observation of well-defined crystal habits, such as needles, plates, or prisms, can be correlated with the underlying crystal structure and growth kinetics.

Transmission Electron Microscopy (TEM)

TEM offers much higher resolution than SEM and can be used to investigate the nanoscale features of materials. For this compound, TEM could be employed to study the internal structure of the crystals, including the presence of any defects or dislocations in the crystal lattice. High-resolution TEM (HRTEM) has the potential to visualize the lattice fringes of the crystalline material, providing direct evidence of its crystallinity and orientation. However, a significant challenge in the TEM analysis of organic materials is their sensitivity to the electron beam, which can cause damage to the sample. Therefore, low-dose imaging techniques are often required.

| Technique | Information Provided | Typical Resolution |

| SEM | Crystal morphology, size, and shape distribution; surface topography. | ~1-10 nm |

| TEM | Internal crystal structure, defects, lattice imaging, and electron diffraction. | <1 nm |

Computational and Theoretical Chemistry Investigations of 2 Bromo 5 Sulfobenzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the molecular properties of 2-Bromo-5-sulfobenzoic acid. DFT methods, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to provide a balance of accuracy and computational cost.

Such calculations would begin with the optimization of the molecule's geometry to find its most stable, lowest-energy structure. From this optimized geometry, a wealth of electronic properties can be determined. Key parameters that would be investigated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution across the molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting sites of chemical reactivity. For this compound, negative potential would be expected around the oxygen atoms of the carboxylic and sulfonic acid groups, while positive potential might be found near the acidic protons.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index could be calculated to quantify the molecule's reactivity.

A hypothetical data table of calculated electronic properties for this compound is presented below to illustrate the typical output of such a study.

| Property | Hypothetical Calculated Value | Description |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability. |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity. |

| Ionization Potential | 7.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.8 eV | Energy released upon gaining an electron. |

Analysis of Tautomeric Forms and Conformations of this compound

The structure of this compound is not static. The presence of acidic protons on both the carboxylic and sulfonic acid groups allows for the possibility of different tautomeric forms, where a proton might be transferred between the two functional groups. Furthermore, rotation around single bonds, particularly the C-C bond connecting the carboxyl group and the C-S bond connecting the sulfo group to the benzene (B151609) ring, gives rise to various conformers.

A computational analysis would involve:

Identification of Stable Conformers: A systematic conformational search would be performed to identify all possible stable isomers (conformers). This involves rotating the substituent groups and calculating the potential energy at each step.

Relative Energy Calculations: The relative energies of these different conformations and potential tautomers would be calculated using DFT to determine their thermodynamic stability. The most stable form would be the one with the lowest calculated energy.

Boltzmann Distribution: Based on the energy differences, the equilibrium population of each conformer at a given temperature could be predicted using the Boltzmann distribution, providing insight into which structures are most likely to be present.

For example, the orientation of the carboxylic acid group relative to the adjacent bromine atom would be a key conformational feature to investigate.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules (often modeled in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water.

An MD simulation of this compound would involve:

System Setup: A simulation box would be created containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water).

Force Field Application: A suitable force field would be chosen to describe the interactions between all atoms in the system.

Simulation Run: The simulation would solve Newton's equations of motion for all atoms over a period of time (nanoseconds to microseconds), tracking their positions and velocities.